5-(2-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol 5-(2-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 702646-09-1
VCID: VC4321761
InChI: InChI=1S/C15H9BrF3N3S/c16-12-7-2-1-6-11(12)13-20-21-14(23)22(13)10-5-3-4-9(8-10)15(17,18)19/h1-8H,(H,21,23)
SMILES: C1=CC=C(C(=C1)C2=NNC(=S)N2C3=CC=CC(=C3)C(F)(F)F)Br
Molecular Formula: C15H9BrF3N3S
Molecular Weight: 400.22

5-(2-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol

CAS No.: 702646-09-1

Cat. No.: VC4321761

Molecular Formula: C15H9BrF3N3S

Molecular Weight: 400.22

* For research use only. Not for human or veterinary use.

5-(2-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol - 702646-09-1

Specification

CAS No. 702646-09-1
Molecular Formula C15H9BrF3N3S
Molecular Weight 400.22
IUPAC Name 3-(2-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C15H9BrF3N3S/c16-12-7-2-1-6-11(12)13-20-21-14(23)22(13)10-5-3-4-9(8-10)15(17,18)19/h1-8H,(H,21,23)
Standard InChI Key KJGQLFMQKQZDBW-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=NNC(=S)N2C3=CC=CC(=C3)C(F)(F)F)Br

Introduction

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of 5-(2-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol is C₁₅H₉BrF₃N₃S, with a molecular weight of 400.22 g/mol . The compound’s structure integrates three distinct functional groups:

  • A 1,2,4-triazole ring as the central heterocycle.

  • A 2-bromophenyl group at the 5-position, contributing steric bulk and electrophilic reactivity.

  • A 3-(trifluoromethyl)phenyl group at the 4-position, enhancing lipophilicity and metabolic stability.

  • A thiol (-SH) group at the 3-position, enabling nucleophilic interactions and redox activity .

Table 1: Key Structural Descriptors

PropertyValue/DescriptorSource
SMILESC1=CC=C(C(=C1)C2=NNC(=S)N2C3=CC=CC(=C3)C(F)(F)F)Br
InChIInChI=1S/C15H9BrF3N3S/c16-12-7-2-1-6-11(12)13-20-21-14(23)22(13)10-5-3-4-9(8-10)15(17,18)19/h1-8H,(H,21,23)
XLogP35.2 (predicted)
Topological Polar Surface Area70.5 Ų

Synthesis and Reactivity

Reactivity Profile

The compound’s reactivity is governed by its substituents:

  • Thiol Group: Participates in disulfide bond formation, metal coordination, and nucleophilic substitutions.

  • Bromophenyl Group: Undergoes electrophilic aromatic substitution (e.g., Suzuki coupling) or halogen exchange reactions.

  • Trifluoromethyl Group: Electron-withdrawing nature deactivates the phenyl ring toward electrophilic attack but enhances stability against oxidative degradation .

Biological Activity and Mechanisms

Metallo-Beta-Lactamase Inhibition

The compound exhibits inhibitory activity against metallo-beta-lactamases (MBLs), enzymes that hydrolyze beta-lactam antibiotics (e.g., penicillins, carbapenems). MBLs are implicated in multidrug-resistant bacterial infections, making this compound a potential adjuvant for antibiotic therapy.

Mechanism of Action:

  • Thiol Coordination: The thiol group chelates the zinc ions in the MBL active site, disrupting catalytic activity .

  • Hydrophobic Interactions: The trifluoromethyl and bromophenyl groups enhance binding to hydrophobic pockets adjacent to the active site .

Comparative Efficacy

In silico studies of analogous triazoles reveal that electron-withdrawing groups (e.g., -CF₃, -Br) improve inhibitory potency by 10–100-fold compared to unsubstituted derivatives . For instance, 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol derivatives show IC₅₀ values in the micromolar range against NDM-1 MBL .

ApplicationAdvantagesChallenges
Antibiotic resistance reversalTargets MBLs without affecting human metalloenzymesPoor bioavailability, cytotoxicity
Optoelectronic materialsHigh thermal stability, tunable bandgapSynthesis scalability, cost

Comparative Analysis with Structural Analogues

Bromophenyl vs. Chlorophenyl Derivatives

Replacing the 2-bromophenyl group with a 4-chlorophenyl moiety (as in 3,5-bis(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole) reduces steric hindrance but decreases lipophilicity, impacting membrane permeability .

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